molecular formula C11H17NO5 B13102764 (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13102764
M. Wt: 243.26 g/mol
InChI Key: NJXPSKGEDSTYJA-NSHDSACASA-N
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Description

(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered ring structure with distinct functional groups. The compound features:

  • A pyrrolidine ring with a (2S)-configured methyl group at position 2.
  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, derived from 2-methylpropan-2-yl oxycarbonyl.
  • A 4-oxo (keto) group at position 4.
  • A carboxylic acid moiety at position 2.

The 4-oxo group may influence ring conformation and reactivity, while the carboxylic acid enables further derivatization.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m0/s1

InChI Key

NJXPSKGEDSTYJA-NSHDSACASA-N

Isomeric SMILES

C[C@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of 4-oxopyrrolidine-2-carboxylic Acid

The primary synthetic step involves the introduction of the tert-butoxycarbonyl protecting group on the nitrogen atom of 4-oxopyrrolidine-2-carboxylic acid. This is typically accomplished by reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions.

  • Reaction Conditions: The reaction is performed in an aqueous or organic solvent medium (e.g., ethyl acetate, dichloromethane) with a base such as sodium bicarbonate or triethylamine to maintain alkaline pH.
  • Temperature: Generally carried out at 0–25 °C to control reaction rate and avoid side reactions.
  • Yield: High yields (>85%) are reported for Boc protection steps.

This step is critical to protect the amine functionality during subsequent oxidation or functional group transformations.

Oxidation of Pyrrolidine Ring at C4 Position

The 4-position oxidation to introduce the keto group is achieved by selective oxidation methods:

  • Oxidizing Agents: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or other mild oxidants are employed to oxidize the 4-position without affecting the Boc group or carboxylic acid.
  • Procedure: The Boc-protected intermediate is treated with the oxidant in an organic solvent such as dichloromethane or ethyl acetate at controlled temperatures.
  • Outcome: The reaction yields the 4-oxopyrrolidine-2-carboxylic acid derivative with retention of stereochemistry at C2.

This oxidation step is essential to obtain the desired 4-oxo functionality while preserving the Boc protection.

Alternative Multi-Step Synthesis (Patent Method)

A patented industrial synthesis involves a multi-step sequence starting from a pyrrolidine precursor:

Step Description Reagents/Conditions Yield/Note
1 Reaction of starting compound with Boc anhydride under alkaline conditions Boc anhydride, base (e.g., NaHCO3), solvent (ethyl acetate) Boc-protected intermediate formed
2 Oxidation of intermediate with 2,2,6,6-tetramethylpiperidine oxide TEMPO or similar oxidant, room temperature Formation of 4-oxo derivative
3 Reaction with Grignard reagent Grignard reagent, low temperature (-40 °C), solvent (DCM) Functionalization step
4 Reduction of carboxylic acid to alcohol Lithium aluminum hydride (LiAlH4), anhydrous conditions Alcohol intermediate
5 Reaction with n-butyl lithium and p-tosyl chloride Two-stage reaction, low temperature Further functionalization
6 Oxidation with sodium periodate Sodium periodate, aqueous medium Final oxidation to target compound

This method addresses industrial scale synthesis challenges and achieves high purity and yield of the final compound.

Deprotection and Purification

  • Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or oxalyl chloride in methanol if required for further transformations.
  • Purification: Typically achieved by crystallization or column chromatography on silica gel to isolate the pure product.
  • Notes: Careful control of reaction conditions during deprotection is essential to avoid degradation or side reactions.

Research Findings and Analysis

  • The Boc protection step is well-established and provides excellent selectivity and yield for protecting the amine group in pyrrolidine derivatives.
  • Oxidation at the 4-position using TEMPO or related nitroxyl radicals is mild and preserves the stereochemical integrity of the molecule.
  • The multi-step synthetic route patented for industrial production demonstrates the feasibility of large-scale preparation with good overall yields and purity.
  • The compound’s stereochemistry at C2 is maintained throughout the synthesis, which is critical for its biological activity and further synthetic applications.
  • Variations in reagents and conditions (e.g., choice of base, solvent, temperature) can influence yield and purity, requiring optimization for specific laboratory or industrial settings.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature Yield/Remarks
Boc Protection Boc anhydride, base (NaHCO3/TEA), solvent 0–25 °C >85% yield, high selectivity
Oxidation at C4 TEMPO or 2,2,6,6-tetramethylpiperidine oxide Room temp High selectivity, preserves stereochemistry
Grignard Reaction Grignard reagent, DCM -40 °C Functionalization step
Reduction (LiAlH4) Lithium aluminum hydride Anhydrous, RT Conversion to alcohol intermediate
Functionalization n-butyl lithium, p-tosyl chloride Low temperature Two-stage reaction
Final Oxidation Sodium periodate Aqueous, RT Final product formation
Deprotection (optional) TFA or oxalyl chloride in methanol RT Controlled removal of Boc group

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

Anticancer Agents

Recent studies have indicated that derivatives of proline compounds can exhibit anticancer properties. The compound has been investigated for its role as a precursor in the synthesis of novel anticancer agents. For instance, a patent by Agios Pharmaceuticals highlights the synthesis of compounds derived from this structure that target metabolic pathways in cancer cells, potentially leading to more effective treatments for various cancers .

Enzyme Inhibitors

The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that modifications of proline derivatives can inhibit specific enzymes involved in disease pathways, such as those implicated in metabolic disorders. The structural features of (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid allow for selective binding to enzyme active sites, which is crucial for developing effective inhibitors .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of proline derivatives. Studies have suggested that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to modulate neuroinflammatory responses is currently under investigation .

Protein Stabilization

The compound has been utilized in biochemical research for its ability to stabilize proteins during various assays. Its structural characteristics enable it to interact favorably with protein surfaces, enhancing their stability and activity. This application is particularly valuable in enzyme assays and therapeutic protein formulations where maintaining structural integrity is critical .

Biosensor Development

In the field of biosensors, this compound has been explored as a component for immobilizing biomolecules on sensor surfaces. The compound's reactivity with amines allows for effective coupling strategies that preserve the biological activity of immobilized proteins, facilitating sensitive detection methods.

Polymer Synthesis

The compound serves as a building block in the synthesis of functional polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored properties for specific applications, including drug delivery systems and smart materials that respond to environmental stimuli .

Coating Technologies

Research has shown that this compound can be used in coating technologies to enhance surface properties of various substrates. This includes improving biocompatibility and reducing bacterial adhesion on medical devices, which is crucial for preventing infections post-surgery .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents synthesis
Enzyme inhibitors
Neuroprotective agents
BiochemistryProtein stabilization
Biosensor development
Materials SciencePolymer synthesis
Coating technologies

Mechanism of Action

The mechanism of action of (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

(2S,4R)-1-(tert-Butoxycarbonyl)-4-Hydroxyproline

  • Key Differences :
    • Replaces the 4-oxo group with a 4-hydroxy group , altering hydrogen-bonding capacity and acidity.
    • The (4R)-hydroxy configuration affects stereochemical interactions in peptide chains.
  • Similarities :
    • Both compounds use Boc protection for the pyrrolidine nitrogen, enhancing stability during synthetic steps .

(2S,3S,4R)-2-Carboxylic Acid of 4-Isopropenyl-3-Pyrrolidineacetic Acid

  • Key Differences :
    • Contains an isopropenyl group at position 4 and an acetic acid side chain at position 3.
    • Lacks the Boc group, leaving the amine unprotected.
  • Similarities :
    • Shares a pyrrolidine-carboxylic acid backbone, suggesting overlapping utility in chiral synthesis .

Pyrrolidine Derivatives with 4-Oxo Functionality

4-Oxoproline

  • Key Differences :
    • Lacks the Boc group and methyl substituent , making it more hydrophilic.
    • The 4-oxo group is a natural post-translational modification in collagen, unlike the synthetic target compound.

Complex Heterocyclic Analogues

(4S)-2-{...}-Thiazolidine-4-Carboxylic Acid ()

  • Key Differences :
    • Replaces the pyrrolidine ring with a thiazolidine ring (sulfur-containing).
    • Contains additional carboxy and methyl-substituted side chains , increasing molecular complexity.
  • Similarities :
    • Both compounds feature carboxylic acid groups and chiral centers , highlighting their roles as intermediates in bioactive molecule synthesis .

Physicochemical and Functional Comparisons

Property Target Compound (2S,4R)-1-Boc-4-Hydroxyproline 4-Oxoproline
Molecular Weight ~273.3 g/mol (calculated) ~273.3 g/mol ~129.1 g/mol
Key Functional Groups Boc, 4-oxo, carboxylic acid Boc, 4-hydroxy, carboxylic acid 4-oxo, carboxylic acid
Solubility Likely low (Boc group increases lipophilicity) Moderate (hydroxy group enhances polarity) High (hydrophilic)
Applications Synthetic intermediate for peptides/drugs Peptide synthesis, collagen studies Natural collagen modification

Research Implications and Limitations

  • Spectroscopic Analysis : The target compound’s structure could be confirmed via 1H-NMR and 13C-NMR , as demonstrated for Zygocaperoside and Isorhamnetin-3-O glycoside in .
  • Data Gaps: No direct toxicity or synthetic yield data are available in the provided evidence.
  • Future Directions : Comparative studies on Boc-deprotection kinetics or biological activity relative to hydroxyproline derivatives are warranted.

Biological Activity

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid, a derivative of pyrrolidine, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO4C_{15}H_{19}NO_4, and it has a molecular weight of 277.31 g/mol. The compound features a pyrrolidine ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.31 g/mol
IUPAC NameThis compound
Physical StateSolid
Purity≥ 97%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the oxopyrrolidine class, including this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key findings include:

  • Cytotoxicity : The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value comparable to standard chemotherapeutic agents like cisplatin.
  • Mechanism of Action : The anticancer effects are believed to be mediated through induction of apoptosis and cell cycle arrest, although specific pathways remain under investigation .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. It has been tested against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Notable results include:

  • Inhibition of Growth : The compound effectively inhibited the growth of resistant bacterial strains at low concentrations.
  • Selectivity : It showed selective activity against Gram-positive pathogens, indicating its potential as a lead compound in antibiotic development .

Case Studies

  • Study on Anticancer Properties : A study evaluated the effect of various oxopyrrolidine derivatives on A549 cells. The results indicated that compounds similar to this compound exhibited superior anticancer activity compared to other derivatives tested. The free amino group was identified as critical for enhancing cytotoxicity against cancer cells without significantly affecting non-cancerous cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxopyrrolidine derivatives against resistant bacterial strains. The results showed that these compounds could serve as potential alternatives to conventional antibiotics, particularly in treating infections caused by resistant pathogens .

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